molecular formula C13H20FN B15276322 [(4-Fluoro-2-methylphenyl)methyl](3-methylbutyl)amine

[(4-Fluoro-2-methylphenyl)methyl](3-methylbutyl)amine

Cat. No.: B15276322
M. Wt: 209.30 g/mol
InChI Key: ROUJGOZAZQFOBN-UHFFFAOYSA-N
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Description

(4-Fluoro-2-methylphenyl)methylamine is an organic compound with the molecular formula C13H20FN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a fluoro and a methyl group, and the amine is attached to a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-methylphenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzyl chloride and 3-methylbutylamine.

    Reaction: The benzyl chloride derivative undergoes nucleophilic substitution with 3-methylbutylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as distillation or recrystallization would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles such as hydroxide or alkoxide.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of phenol or alkyl-substituted derivatives.

Scientific Research Applications

(4-Fluoro-2-methylphenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-methylphenyl)methylamine involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-2-methylphenyl)methylamine
  • (4-Fluoro-2-methylphenyl)methylamine
  • (4-Fluoro-2-methylphenyl)methylamine

Uniqueness

(4-Fluoro-2-methylphenyl)methylamine is unique due to the specific substitution pattern on the phenyl ring and the presence of the 3-methylbutyl group. This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C13H20FN/c1-10(2)6-7-15-9-12-4-5-13(14)8-11(12)3/h4-5,8,10,15H,6-7,9H2,1-3H3

InChI Key

ROUJGOZAZQFOBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CNCCC(C)C

Origin of Product

United States

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